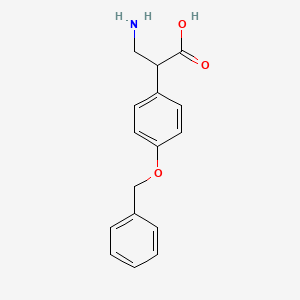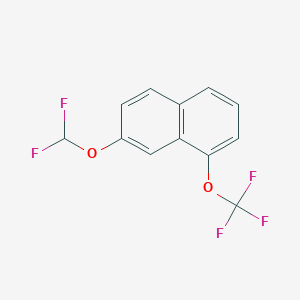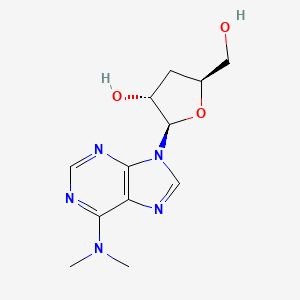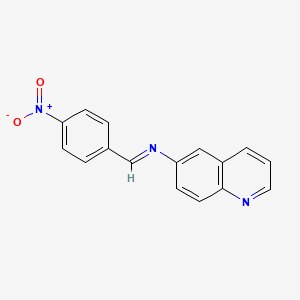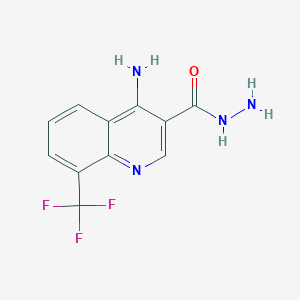![molecular formula C13H23N5O2 B11846305 tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate CAS No. 2081124-53-8](/img/structure/B11846305.png)
tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a triazine ring, and a butylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the triazine ring.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory or anticancer activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. It can be incorporated into coatings, adhesives, and other materials to enhance their properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate involves its interaction with specific molecular targets. The triazine ring can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The butylamino group may enhance the compound’s binding affinity and specificity. The overall effect is the alteration of biochemical pathways, which can result in therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl N-(3-aminopropyl)(methyl)carbamate
- tert-butyl 3-(aminomethyl)phenylcarbamate
Comparison: tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate is unique due to the presence of the triazine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for distinct applications in research and industry.
Eigenschaften
CAS-Nummer |
2081124-53-8 |
|---|---|
Molekularformel |
C13H23N5O2 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
tert-butyl N-[[3-(butylamino)-1,2,4-triazin-6-yl]methyl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-5-6-7-14-11-15-8-10(17-18-11)9-16-12(19)20-13(2,3)4/h8H,5-7,9H2,1-4H3,(H,16,19)(H,14,15,18) |
InChI-Schlüssel |
LKYBBUGMOKVIQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC=C(N=N1)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


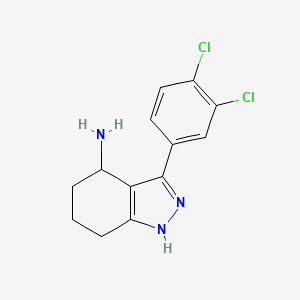

![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
